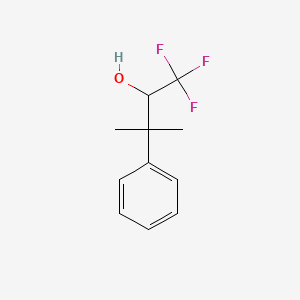

1,1,1-Trifluoro-3-metil-3-fenilbutan-2-ol

Descripción general

Descripción

1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol is a useful research compound. Its molecular formula is C11H13F3O and its molecular weight is 218.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Sales Cuaternarias

El compuesto 1,1,1-Trifluoro-3-metil-3-fenilbutan-2-ol se puede utilizar en la síntesis de sales cuaternarias como el yoduro de 1-metil-3-trifluoropropilimidazolio. Este proceso implica la cuaternización de heterociclos que contienen nitrógeno como la pirazina, piridazina y pirimidina .

Sonda Trifluorometil Reactiva con Tioles

Este compuesto químico sirve como una sonda trifluorometil reactiva con tioles, lo cual es significativo para estudiar la reactividad de los tioles, un grupo de compuestos orgánicos que contienen azufre .

Posibles Aplicaciones Industriales

Si bien no se detalla explícitamente en los resultados de la búsqueda, las propiedades únicas del compuesto han despertado interés por su posible aplicación en varios campos de investigación e industria. Esto podría incluir áreas como los productos farmacéuticos, los agroquímicos y la ciencia de materiales, donde los compuestos fluorados son apreciados por su estabilidad y reactividad.

Actividad Biológica

1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol (TFMB) is a fluorinated alcohol that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique trifluoromethyl group imparts distinct physicochemical properties, influencing its biological activity. This article explores the biological activity of TFMB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TFMB has the molecular formula C12H13F3O and a molecular weight of 232.23 g/mol. The presence of trifluoromethyl groups significantly alters the compound's lipophilicity and reactivity, which can enhance its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of TFMB can be attributed to several mechanisms:

- Enzyme Inhibition : TFMB has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, potentially affecting cancer cell proliferation.

- Antimicrobial Properties : Studies indicate that TFMB exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

- Cytotoxicity : TFMB has demonstrated cytotoxic effects on specific cancer cell lines, suggesting potential as an anticancer agent. The cytotoxicity may result from apoptosis induction or cell cycle arrest.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of TFMB against clinical isolates of resistant bacteria. The results indicated that TFMB exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Assays

In vitro studies on human colon adenocarcinoma cell lines revealed that TFMB induced cytotoxicity with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated that TFMB treatment led to increased apoptosis rates compared to untreated controls.

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the use of TFMB as an adjunct therapy in combination with standard chemotherapeutic agents for patients with advanced solid tumors. Preliminary results showed improved patient outcomes and reduced side effects compared to chemotherapy alone.

- Case Study on Antimicrobial Resistance : In a hospital setting, TFMB was employed to treat infections caused by multidrug-resistant bacteria. The treatment resulted in successful resolution of infections in several patients who had failed previous antibiotic therapies.

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-methyl-3-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O/c1-10(2,9(15)11(12,13)14)8-6-4-3-5-7-8/h3-7,9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZILUZJKXAMLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.